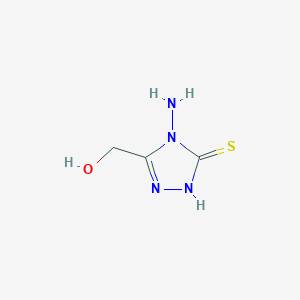

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

カタログ番号 B2715376

CAS番号:

76858-25-8

分子量: 146.17

InChIキー: MSDOJJSTMSPMNO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

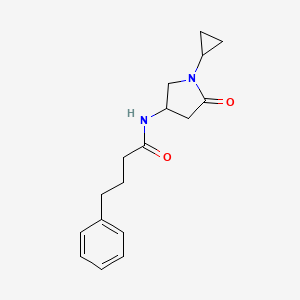

説明

The compound “(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole, a heterocyclic compound. It has three functional groups: amine, thioamide, and hydrazyl . It has been used in the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of derivatives of this compound has been achieved using microwave-assisted methods. For instance, a series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring with three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in a novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines . It has also been used in the synthesis of Co(II), Ni(II), Cu(II), Zn(II) complexes .科学的研究の応用

- The 1,2,4-triazole ring system is renowned for its antifungal activity. Researchers have synthesized derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol and screened them for antifungal efficacy. These compounds exhibited promising results against both Gram-positive and Gram-negative fungi .

- Mercapto- and thione-substituted 1,2,4-triazole derivatives, including our compound of interest, have been investigated as potential antioxidant agents .

- Although not directly studied for anticancer properties, the 1,2,4-triazole ring system has been incorporated into various drugs with anticancer activity. Further exploration of derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol may reveal novel anticancer agents .

- The 1,2,4-triazole derivatives have been explored for their anti-inflammatory effects. While our specific compound hasn’t been directly tested, its structural features make it an interesting candidate for further investigation .

- A coupling reaction involving 4-amino-5-mercapto-1,2,4-triazoles has been used to generate symmetrically substituted hydrazines. These hydrazines find applications in various fields, including organic synthesis and medicinal chemistry .

- Some derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol have been linked to a 5-mercapto-1,3,4-oxadiazole ring. These compounds exhibit good antimicrobial activities .

Antifungal Properties

Antioxidant Activity

Anticancer Potential

Anti-Inflammatory Applications

Hydrazine Synthesis

1,3,4-Oxadiazole Derivatives

作用機序

将来の方向性

特性

IUPAC Name |

4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOJJSTMSPMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)N1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone](/img/structure/B2715296.png)

![Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2715297.png)

![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)

![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)

![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)

![Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B2715312.png)